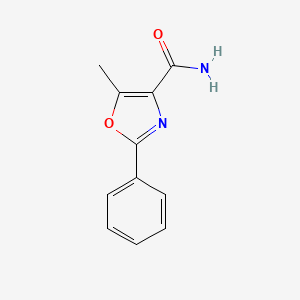

4-Oxazolecarboxamide, 5-methyl-2-phenyl-

Description

Historical Context of Oxazole (B20620) Ring System Research

The journey into the chemistry of oxazoles began in the late 19th century. A pivotal moment in the history of oxazole synthesis was the development of the Robinson-Gabriel synthesis in 1909, a method that involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. nih.gov This reaction, along with the earlier Fischer oxazole synthesis of 1896, laid the fundamental groundwork for accessing this class of heterocycles. nih.gov

Another significant advancement came in 1972 with the advent of the van Leusen oxazole synthesis. researchgate.net This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a powerful and versatile route to 5-substituted oxazoles. researchgate.net These classical methods, and their subsequent modifications, have been instrumental in the proliferation of oxazole chemistry, enabling the synthesis of a vast library of derivatives for various scientific investigations. The development of these foundational reactions has paved the way for the more complex and targeted syntheses seen in contemporary organic chemistry, including the construction of polysubstituted oxazoles like the title compound.

General Synthetic Precursors and Building Blocks for Oxazole Structures

The construction of the oxazole ring relies on a variety of precursor molecules and building blocks. The choice of starting materials dictates the substitution pattern of the final oxazole product. Some of the most common and versatile precursors include:

α-Acylamino ketones: These are the classical starting materials for the Robinson-Gabriel synthesis. The intramolecular cyclization and subsequent dehydration of these compounds lead to the formation of 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.

α-Haloketones: These reactive intermediates can be condensed with primary amides in what is known as the Bredereck reaction to yield oxazoles.

Tosylmethyl isocyanide (TosMIC): As the cornerstone of the van Leusen reaction, TosMIC reacts with aldehydes to form 5-substituted oxazoles. researchgate.net This method is particularly valued for its mild conditions and broad substrate scope. researchgate.net

Propargylic amides: More recent methodologies have utilized propargylic amides, which can undergo cycloisomerization reactions, often catalyzed by transition metals, to afford polysubstituted oxazoles. researchgate.netresearchgate.net

β-Ketoesters: These readily available starting materials can be transformed into key intermediates for oxazole synthesis. For instance, reaction with an amidoxime (B1450833) can lead to the formation of the oxazole ring. researchgate.netgoogle.com

These precursors represent a toolbox for the organic chemist, allowing for the strategic and efficient assembly of complex oxazole-containing molecules.

Positioning of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- in Current Organic Synthesis

The compound 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is a prime example of a highly functionalized heterocyclic molecule that can serve as a versatile building block in organic synthesis. The presence of three distinct substituents on the oxazole core allows for a range of further chemical modifications. The phenyl group at the 2-position can be further functionalized through electrophilic aromatic substitution, while the methyl group at the 5-position can potentially undergo various transformations. The carboxamide group at the 4-position is a particularly important functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, or it can participate in further coupling reactions.

The 2,4,5-trisubstituted oxazole scaffold is of significant interest in medicinal chemistry. nih.gov Derivatives with this core structure have been investigated for a range of biological activities. The ability to readily modify the substituents at each position allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. nih.gov While specific research on 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various therapeutic applications. The synthesis of such functionalized oxazoles is often a critical step in the development of new chemical entities with potential pharmaceutical value.

Interactive Data Tables

Table 1: Key Synthetic Precursors for Oxazole Synthesis

| Precursor | Synthetic Method | Resulting Oxazole Substitution |

| α-Acylamino ketone | Robinson-Gabriel Synthesis | 2,5-disubstituted or 2,4,5-trisubstituted |

| α-Haloketone | Bredereck Reaction | Polysubstituted |

| Tosylmethyl isocyanide (TosMIC) | van Leusen Reaction | 5-substituted |

| Propargylic amide | Cycloisomerization | Polysubstituted |

| β-Ketoester | Reaction with amidoxime | Substituted |

Table 2: Properties of 4-Oxazolecarboxamide, 5-methyl-2-phenyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEIAQCIGAIRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199593 | |

| Record name | Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-72-2 | |

| Record name | 5-Methyl-2-phenyl-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51655-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-4-oxazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolecarboxamide, 5-methyl-2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-4-OXAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT3LD1G0TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Oxazolecarboxamide, 5 Methyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure and connectivity can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, specific chemical shifts (δ) are anticipated. Based on data from the analogous compound, Methyl 5-methyl-2-phenyloxazole-4-carboxylate, the following proton signals are expected. amazonaws.com

The phenyl protons are predicted to appear in the aromatic region, typically between δ 7.4 and 8.1 ppm. amazonaws.com The protons in the ortho position (adjacent to the oxazole (B20620) ring) are expected to be the most deshielded and appear as a multiplet around δ 8.0-8.1 ppm, while the meta and para protons would appear as a multiplet at a slightly higher field, around δ 7.4-7.5 ppm. amazonaws.com

The methyl group protons (CH₃) attached to the oxazole ring are expected to produce a sharp singlet at approximately δ 2.7 ppm. amazonaws.com The protons of the primary amide group (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically falls within the δ 5.0-8.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Oxazolecarboxamide, 5-methyl-2-phenyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl H (ortho) | ~ 8.0 - 8.1 | Multiplet | Deshielded due to proximity to oxazole ring and C=N bond. |

| Phenyl H (meta, para) | ~ 7.4 - 7.5 | Multiplet | Typical aromatic region. |

| Amide NH₂ | ~ 5.0 - 8.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Methyl CH₃ | ~ 2.7 | Singlet | Attached to C5 of the oxazole ring. |

Note: Predicted values are based on analysis of structurally similar compounds. amazonaws.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for 4-Oxazolecarboxamide, 5-methyl-2-phenyl- would show distinct signals for the carboxamide carbon, the oxazole ring carbons, the phenyl carbons, and the methyl carbon.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 163-165 ppm. The carbons of the oxazole ring are highly characteristic. Based on its ethyl ester analog, C2, C4, and C5 are predicted around δ 159.6, δ 128.2, and δ 156.1 ppm, respectively. amazonaws.com The phenyl carbons will produce a set of signals in the δ 126-131 ppm range, with the carbon attached to the oxazole ring (C-ipso) appearing near δ 126.5 ppm. amazonaws.com The methyl carbon is expected to be the most upfield signal, appearing at approximately δ 12.2 ppm. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Oxazolecarboxamide, 5-methyl-2-phenyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | ~ 164.0 | Carbonyl carbon. |

| C2 (Oxazole) | ~ 159.6 | Attached to the phenyl group. |

| C5 (Oxazole) | ~ 156.1 | Attached to the methyl group. |

| C-para (Phenyl) | ~ 130.7 | |

| C-meta (Phenyl) | ~ 128.3 | |

| C4 (Oxazole) | ~ 128.2 | Attached to the carboxamide group. |

| C-ortho (Phenyl) | ~ 126.2 | |

| C-ipso (Phenyl) | ~ 126.5 | Carbon attached to the oxazole ring. |

| CH₃ (Methyl) | ~ 12.2 | Most upfield signal. |

Note: Predicted values are based on analysis of structurally similar compounds. amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed among the aromatic protons of the phenyl ring, confirming their relative positions. No other correlations are expected as the methyl and amide protons are singlets and are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals: the methyl protons (~δ 2.7) to the methyl carbon (~δ 12.2), and the phenyl protons (~δ 7.4-8.1) to their respective aromatic carbons (~δ 126-131).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the different functional groups. Key expected correlations include:

The methyl protons (~δ 2.7) to the oxazole carbons C5 (~δ 156.1) and C4 (~δ 128.2).

The ortho-phenyl protons (~δ 8.0) to the oxazole carbon C2 (~δ 159.6) and the ipso-phenyl carbon.

The amide protons (~δ 5.0-8.0) to the amide carbonyl carbon (~δ 164.0) and the oxazole carbon C4 (~δ 128.2).

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The predicted monoisotopic mass for 4-Oxazolecarboxamide, 5-methyl-2-phenyl- (C₁₁H₁₀N₂O₂) is 202.07423 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

Predicted collision cross section data suggests the formation of several common adducts in electrospray ionization (ESI) mass spectrometry. uni.lu

Table 3: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.08151 |

| [M+Na]⁺ | 225.06345 |

| [M+K]⁺ | 241.03739 |

| [M-H]⁻ | 201.06695 |

Source: PubChemLite uni.lu

The fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key steps. The molecular ion peak ([M]⁺) at m/z = 202 would be observed. Primary fragmentation would likely involve:

Alpha-cleavage: Loss of the amide group as a radical (•NH₂) to give a fragment at m/z = 186.

Loss of CO: Subsequent loss of carbon monoxide from the m/z 186 fragment to yield an ion at m/z = 158.

Benzoyl Cation Formation: Cleavage of the bond between the phenyl ring and the oxazole ring could lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z = 105 or a related phenyl-containing fragment.

Cleavage of the oxazole ring: The heterocyclic ring can undergo characteristic ring-opening and fragmentation pathways.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of the latest literature search, no publically available single-crystal X-ray diffraction data for 4-Oxazolecarboxamide, 5-methyl-2-phenyl- has been reported. Therefore, a definitive analysis of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, cannot be provided at this time.

If such data were available, it would be expected to show a largely planar oxazole ring. The dihedral angle between the oxazole and phenyl rings would be of significant interest, as steric hindrance could cause a notable twist between the two ring systems. Furthermore, the amide group's orientation relative to the oxazole ring would be determined. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the amide N-H protons of one molecule and the carbonyl oxygen or oxazole nitrogen of a neighboring molecule, creating a stable crystal lattice.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. The IR spectrum of the related ethyl ester shows characteristic peaks that can be used to predict the spectrum of the target amide. amazonaws.com

Table 4: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (Amide) | 3100 - 3500 | Two bands (asymmetric and symmetric) for primary amide. Strong in IR. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak intensity. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | From the methyl group. |

| C=O Stretch (Amide I) | 1630 - 1695 | Very strong and characteristic absorption in IR. |

| C=N Stretch (Oxazole) | ~ 1610 | Strong to medium intensity. amazonaws.com |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity. |

| N-H Bend (Amide II) | 1550 - 1640 | Medium to strong band in IR. |

| C-N Stretch | 1200 - 1400 |

The most prominent features in the IR spectrum would be the strong N-H stretching vibrations from the primary amide group and the very strong C=O stretching (Amide I band). The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=N and C=C bonds of the heterocyclic and phenyl systems.

Computational and Theoretical Investigations of 4 Oxazolecarboxamide, 5 Methyl 2 Phenyl

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of electrons within it.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry, vibrational frequencies, and electronic properties of organic molecules. nih.govnih.gov For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate its structural parameters. ajchem-a.comajchem-a.com

Table 1: Predicted Geometric Parameters for 4-Oxazolecarboxamide, 5-methyl-2-phenyl- using DFT Note: This table presents hypothetical but realistic values based on DFT calculations for structurally similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Oxazole (B20620) C=N | ~1.30 Å |

| Bond Length | Oxazole C-O | ~1.37 Å |

| Bond Length | Phenyl C-C | ~1.39 Å |

| Bond Length | Carboxamide C=O | ~1.23 Å |

| Bond Length | Carboxamide C-N | ~1.36 Å |

| Bond Angle | C-N-C (in oxazole) | ~105° |

| Bond Angle | N-C-O (in oxazole) | ~115° |

| Dihedral Angle | Phenyl-Oxazole | ~20-40° |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. ajchem-a.com It is used to predict how a molecule will interact with other species and to identify regions that are prone to electrophilic or nucleophilic attack. researchgate.netnih.gov

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.govresearchgate.net For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, these areas are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the oxazole ring. ajchem-a.comajchem-a.com Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack; these are typically found around the hydrogen atoms, particularly the amide (-NH2) protons. researchgate.netnih.gov The green areas represent regions of neutral or zero potential. nih.gov Analysis of the MEP surface provides critical information about potential hydrogen bonding interactions. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Sites Note: This table indicates the expected electrostatic character of different atomic regions of the molecule.

| Atomic Region | Functional Group | Predicted Potential | Reactivity |

| Carbonyl Oxygen | Carboxamide | Highly Negative (Red) | Electrophilic Attack Site |

| Oxazole Nitrogen | Oxazole Ring | Negative (Yellow/Orange) | Electrophilic Attack Site |

| Amide Hydrogens | Carboxamide | Highly Positive (Blue) | Nucleophilic Attack Site |

| Phenyl Ring | Aromatic System | Mostly Neutral (Green) | Depends on Substitution |

Conformational Analysis and Energy Landscapes

Conformational analysis of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The key rotational degrees of freedom are the torsion angle between the phenyl ring and the oxazole ring and the orientation of the carboxamide group relative to the oxazole plane.

By systematically rotating these bonds and calculating the corresponding energy using quantum chemical methods, an energy landscape or potential energy surface can be constructed. This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For similar bi-aryl systems, DFT calculations have shown that the planar conformation is often a high-energy state due to steric hindrance, and the most stable conformer typically has the rings twisted relative to each other. researchgate.net The analysis provides insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, an MD simulation could be performed by placing the molecule in a simulated box of solvent (e.g., water) to observe its behavior in a more realistic environment. The simulation would provide a trajectory of atomic positions and velocities over time, revealing the molecule's conformational flexibility, its interactions with solvent molecules, and the stability of intramolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in solution, which is essential for predicting its behavior in biological or chemical systems. nih.gov

Computational Studies on Reaction Mechanisms and Transition States in Oxazole Chemistry

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, including those involving the oxazole ring system. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most favorable reaction mechanism. chemintech.rursc.org

Studies on oxazole chemistry have used DFT to investigate various reactions. For example, computational analysis of the direct arylation of oxazoles has helped to determine whether the reaction proceeds via different mechanisms, such as a concerted metalation-deprotonation (CMD) pathway. nih.gov These studies calculate the Gibbs free energy of the transition states to predict regioselectivity (e.g., substitution at the C2 vs. C5 position). nih.gov Other computational work has explored the oxidation reaction of the oxazole ring initiated by hydroxyl radicals, using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction kinetics. rsc.org These theoretical models can predict reaction rates and how they are affected by temperature and pressure, providing a deep understanding of the molecule's reactivity and stability under various conditions. rsc.org

Chemical Reactivity and Transformation Mechanisms of 4 Oxazolecarboxamide, 5 Methyl 2 Phenyl

Reactions Involving the Oxazole (B20620) Heterocycle

The oxazole ring in 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is an electron-rich aromatic system, yet the distribution of electron density is uneven due to the presence of two different heteroatoms, nitrogen and oxygen. This inherent asymmetry, coupled with the electronic effects of the substituents, determines the regioselectivity of its reactions.

Electrophilic Attack on the Oxazole Ring

In general, electrophilic aromatic substitution on the oxazole ring is known to occur preferentially at the C5 position, which is the most electron-rich carbon atom. noteskarts.com However, in the case of 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, the C5 position is already substituted with a methyl group. The presence of an electron-donating group at this position would typically activate the ring towards electrophilic attack. Conversely, the carboxamide group at C4 is electron-withdrawing, which deactivates the ring. The phenyl group at C2 also influences the electron density of the ring.

While specific studies on the electrophilic substitution of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- are not extensively documented, we can infer its reactivity based on related 2,5-disubstituted oxazoles. For instance, bromination of 2-phenyloxazole (B1349099) has been shown to yield the 5-bromo-2-phenyloxazole. noteskarts.com Given that the C5 position is occupied in the target molecule, electrophilic attack, if it were to occur, would likely be directed to the phenyl ring, unless harsh conditions force substitution on the oxazole ring, which could potentially lead to ring opening.

| Reaction Type | Reagent/Conditions | Expected Product Outcome for 2,5-disubstituted oxazoles |

| Bromination | Br2 | Substitution at the most electron-rich available position. |

| Nitration | HNO3/H2SO4 | Substitution on the phenyl ring is more likely. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Deactivation by the carboxamide group makes this reaction unlikely on the oxazole ring. |

Interactive Data Table: Electrophilic Substitution in Oxazoles

The following table summarizes the general outcomes of electrophilic substitution on the oxazole ring, which can be used to predict the behavior of 4-Oxazolecarboxamide, 5-methyl-2-phenyl-.

| Reaction | Typical Reagents | Favored Position of Attack on Unsubstituted Oxazole | Influence of Substituents on 4-Oxazolecarboxamide, 5-methyl-2-phenyl- |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | C5 | C5 is blocked by a methyl group. The phenyl ring is a likely site for substitution. |

| Nitration | HNO₃/H₂SO₄ | C5 | The carboxamide group deactivates the oxazole ring, favoring nitration on the phenyl group. |

| Sulfonation | SO₃/H₂SO₄ | C5 | Harsh conditions may lead to ring degradation. Substitution on the phenyl ring is more probable. |

Nucleophilic Reactivity at Ring Positions

Nucleophilic attack on the oxazole ring is generally disfavored due to its electron-rich nature. However, the C2 position is the most electron-deficient carbon atom and can be susceptible to nucleophilic attack, especially if it bears a good leaving group. noteskarts.com In 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, the phenyl group at C2 is not a typical leaving group.

Deprotonation of the methyl group at C5 could potentially generate a nucleophilic center, which could then react with electrophiles. Studies on 2-(phenylsulfonyl)-1,3-oxazole have shown that deprotonation at the C5 position creates a carbanion that is reactive with various electrophiles. nih.gov While the electronic environment of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is different, the principle of generating a nucleophile via deprotonation of an alkyl substituent could be applicable under strongly basic conditions.

Reactivity of the Carboxamide Functionality

The carboxamide group at the C4 position introduces another reactive center to the molecule. Its chemistry is characterized by reactions at the carbonyl carbon and the amide nitrogen.

Hydrolysis and Amidation Reactions

The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, under either acidic or basic conditions. sigmaaldrich.com This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the carboxamide. The stability of the oxazole ring under these conditions is a critical factor. Research on the base-catalyzed hydrolysis of related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones indicates that the oxazole ring can be susceptible to opening under strong basic conditions. researchgate.net A study on a 4,5-dihydro-1,2-oxazole-5-carboxamide derivative showed that it undergoes hydrolysis to form the corresponding carboxylic acid and aniline (B41778) derivative. rrpharmacology.ru

Amidation reactions, where the amide proton is replaced, can also occur. For instance, N-alkylation or N-arylation could be achieved under appropriate basic conditions.

Reduction and Oxidation Pathways

The carboxamide functionality can be reduced to an amine. Common reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. However, the oxazole ring itself can also be susceptible to reduction, potentially leading to a mixture of products or ring cleavage.

Oxidation of the carboxamide group is not a common reaction. The oxazole ring, however, can be oxidized, typically leading to ring cleavage. noteskarts.com The presence of the electron-donating methyl and phenyl groups might influence the susceptibility of the oxazole ring to oxidative degradation. Research on the oxidation of thiomethyl-oxadiazole derivatives has shown that the sulfur can be selectively oxidized without affecting the ring. researchgate.net This suggests that selective oxidation of other parts of the molecule might be possible under controlled conditions.

Cycloaddition and Rearrangement Reactions Pertinent to Oxazoles

Oxazole rings can participate in cycloaddition reactions, most notably as dienes in Diels-Alder reactions. noteskarts.com However, the aromaticity of the oxazole ring means that these reactions often require high temperatures or specific dienophiles. The substitution pattern on the oxazole ring of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- would influence its reactivity in such reactions.

Rearrangement reactions of oxazoles are also known. For example, the photochemical rearrangement of isoxazoles can lead to the formation of oxazoles. nih.gov A study on N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, a structurally related compound, revealed an unexpected rearrangement involving the 1,3-migration of the N-allyl group in the presence of a strong base. mdpi.com This suggests that the carboxamide group at the C4 position can play a role in facilitating rearrangements of substituents on the oxazole or adjacent atoms.

Another relevant transformation is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to ring transformation. beilstein-journals.org While not a direct reaction of the target molecule, it highlights the potential for rearrangement pathways in related heterocyclic systems.

Regioselectivity and Stereoselectivity in Derivatives' Reactions

The regioselectivity and stereoselectivity of reactions involving derivatives of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- are crucial for their synthetic utility, dictating the specific isomers formed and enabling the construction of complex, well-defined molecular architectures. Research in this area primarily focuses on the directing effects of the substituents on the oxazole ring, which influence the outcome of transformations such as metallation and subsequent electrophilic quenching.

Regioselectivity in the Lithiation of 5-methyl-2-phenyl-4-oxazolecarboxamide

The substitution pattern of the core compound, 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, offers several potential sites for reaction, including the C5-methyl group, the aromatic C-H bonds of the phenyl ring, and the N-H protons of the carboxamide. However, studies on related substituted oxazoles have demonstrated a high degree of regioselectivity in deprotonation reactions.

The primary factor governing this selectivity is the directing effect of the carboxamide group at the C4 position. Research by Gilchrist and others on the lithiation of methyl-substituted oxazole carboxylic acids and their corresponding carboxamides has shown that the amide functionality is key to controlling the site of deprotonation. nih.gov While the deprotonation of 2,5-dimethyloxazole-4-carboxylic acid is not regiospecific, conversion to the corresponding carboxamide leads to a regiospecific deprotonation of the C5-methyl group when using strong bases like butyllithium (B86547) (BuLi). nih.gov

This effect is attributed to the ability of the carboxamide group to form a stable chelated intermediate with the lithium cation, directing the base to the adjacent C5-methyl group. The acidity of the C5-methyl protons is enhanced by this proximity and chelation effect, making it the preferential site for metallation over the C2-phenyl ring or other positions. The 2-phenyl group further reinforces this selectivity by providing steric hindrance around the C2 position and lacking protons as acidic as the C5-methyl group.

The resulting lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the selective functionalization at the C5-methyl position. This provides a reliable synthetic route to a variety of derivatives where the modification occurs specifically at the carbon atom of the original methyl group.

Table of Regioselective Reactions:

The following table illustrates the expected products from the reaction of the lithiated derivative of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- with various electrophiles, based on the established principles of regioselectivity.

| Electrophile | Reagent | Expected Product Structure | Product Name |

| Iodomethane | CH₃I | 4-Oxazolecarboxamide, 5-ethyl-2-phenyl- | |

| Benzaldehyde (B42025) | C₆H₅CHO | 4-Oxazolecarboxamide, 5-(2-hydroxy-2-phenylethyl)-2-phenyl- | |

| Carbon Dioxide | CO₂ | 2-(4-Carboxamido-2-phenyl-1,3-oxazol-5-yl)acetic acid | |

| N,N-Dimethylformamide | DMF | 2-(4-Carboxamido-2-phenyl-1,3-oxazol-5-yl)acetaldehyde | |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 4-Oxazolecarboxamide, 5-[(trimethylsilyl)methyl]-2-phenyl- |

Note: The structures in the table are illustrative of the expected regioselective outcome. Actual yields would depend on specific reaction conditions.

Stereoselectivity in Derivatives' Reactions

While the regioselectivity of reactions involving 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is well-documented in principle, detailed research specifically addressing the stereoselectivity of these transformations is less prevalent in the available literature. Stereoselectivity would become a critical consideration in reactions where a new chiral center is formed.

For example, in the reaction with an aldehyde like benzaldehyde, a new stereocenter is created at the carbon bearing the hydroxyl group. Without the influence of a chiral auxiliary or catalyst, the reaction would typically be expected to produce a racemic mixture of the two possible enantiomers.

To achieve stereocontrol, several strategies could be hypothetically employed:

Use of a Chiral Base: A chiral lithium amide base could potentially induce asymmetry during the deprotonation step, leading to an enrichment of one enantiomer of the lithiated intermediate.

Chiral Ligands: The addition of a chiral ligand, such as sparteine, could complex with the organolithium intermediate and direct the approach of the electrophile to one face of the nucleophile.

Chiral Auxiliaries: Modification of the carboxamide group with a chiral auxiliary could provide a diastereoselective route to functionalized products. After the reaction, the auxiliary could be cleaved to yield an enantiomerically enriched product.

However, specific studies demonstrating the successful application of these stereoselective strategies to derivatives of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- are not extensively reported. Further research is required to explore and establish efficient stereoselective protocols for the synthesis of chiral derivatives of this oxazole scaffold.

Future Research Perspectives on 4 Oxazolecarboxamide, 5 Methyl 2 Phenyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and the generation of significant chemical waste. ijpsonline.comresearchgate.net Future research on 4-Oxazolecarboxamide, 5-methyl-2-phenyl- will likely focus on the development of novel synthetic strategies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. ijpsonline.com

Conventional methods for oxazole synthesis, such as the Bredereck and Fischer reactions, while effective, often require high temperatures and produce byproducts that can be difficult to separate and dispose of. ijpsonline.comresearchgate.net The pursuit of sustainability in chemical manufacturing necessitates a shift towards cleaner and more atom-economical processes. mdpi.comnih.gov

Green synthetic approaches offer numerous advantages over traditional methods, including reduced energy consumption, use of safer solvents, and higher product yields. ijpsonline.commdpi.com Techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by interacting directly with polar molecules in the reaction mixture. mdpi.comnih.govresearchgate.net Ultrasound-mediated synthesis is another promising technique that enhances reaction rates through acoustic cavitation. ijpsonline.commdpi.com The use of novel catalysts, including transition metals or enzyme-based biocatalysts, can enable milder reaction conditions and greater selectivity, minimizing the formation of unwanted side products. ijpsonline.com Research in this area would explore adapting these green methodologies to the specific synthesis of 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, potentially starting from more readily available and less hazardous precursors.

| Synthetic Method | Description | Potential Advantages for Oxazole Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture directly and efficiently. mdpi.comresearchgate.net | Faster reaction rates, higher yields, improved purity, reduced energy consumption. ijpsonline.comnih.gov |

| Ultrasound-Mediated Synthesis | Employs high-frequency sound waves to induce cavitation, creating localized high-pressure and high-temperature zones that accelerate reactions. ijpsonline.commdpi.com | Enhanced reaction rates and yields, often at lower bulk temperatures. mdpi.com |

| Catalyst-Mediated Synthesis | Involves the use of transition metals, Lewis acids, or biocatalysts to facilitate cyclization and other key reaction steps under milder conditions. ijpsonline.com | High efficiency, improved selectivity, potential for asymmetric synthesis. ijpsonline.com |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over reaction parameters. ijpsonline.com | Enhanced safety, scalability, and process control; easy automation. ijpsonline.com |

The adoption of these sustainable practices would not only make the production of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- more economical and environmentally friendly but also open up new avenues for creating a diverse library of related derivatives.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions and molecular dynamics is fundamental to controlling and optimizing the properties of a compound. Ultrafast spectroscopy offers a powerful set of tools to observe molecular processes occurring on incredibly short timescales, from femtoseconds to picoseconds. photonics.com Future research on 4-Oxazolecarboxamide, 5-methyl-2-phenyl- could greatly benefit from these advanced mechanistic studies.

Techniques like time-resolved fluorescence and absorption spectroscopy can provide unprecedented insights into the excited-state dynamics of the molecule. photonics.comnih.gov When a molecule like 4-Oxazolecarboxamide, 5-methyl-2-phenyl- absorbs light, it enters an excited state. The pathways through which it returns to the ground state—such as fluorescence, internal conversion, or intersystem crossing—determine its photophysical properties. Ultrafast spectroscopy allows researchers to track these processes in real-time, revealing the lifetimes of transient species and the mechanisms of energy dissipation. photonics.com

For instance, studying the excited-state dynamics of oxazole derivatives has shown that large-amplitude motion around molecular bridges can lead to ultrafast nonradiative deactivation. nih.gov By applying similar techniques to 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, researchers could elucidate how its specific structure influences these deactivation pathways. This knowledge is critical for designing molecules with specific fluorescence properties for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes in biological imaging. photonics.com Furthermore, these studies can unravel the primary photochemical reaction mechanisms, providing a detailed map of the transformation from reactants through transition states to products, which is often impossible to capture with conventional spectroscopic methods. oup.comresearchgate.net

Exploration of Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility, stability, and bioavailability. Supramolecular chemistry and crystal engineering are fields dedicated to understanding and controlling the way molecules assemble through non-covalent interactions. ias.ac.in The molecular structure of 4-Oxazolecarboxamide, 5-methyl-2-phenyl-—with its aromatic phenyl ring, hydrogen-bond-donating and -accepting carboxamide group, and electron-rich oxazole ring—makes it an excellent candidate for exploration in this area. rsc.orgsemanticscholar.org

Crystal engineering focuses on designing solid-state structures by utilizing a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. ias.ac.inrsc.org For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, the amide group can form robust hydrogen bonds, while the phenyl and oxazole rings can participate in π-stacking and other weak interactions. rsc.org A systematic study would involve synthesizing and crystallizing the compound under various conditions to identify different polymorphic forms or to create cocrystals with other molecules. By understanding how these non-covalent interactions guide self-assembly, it may be possible to design materials with tailored properties. ias.ac.in

| Interaction Type | Energy (kcal/mol) | Potential Role in Assembling 4-Oxazolecarboxamide, 5-methyl-2-phenyl- |

| Strong Hydrogen Bonds (e.g., N-H···O) | 5–15 | Directing the primary structure through amide-amide interactions. ias.ac.in |

| Weak Hydrogen Bonds (e.g., C-H···O, C-H···N) | 1–4 | Fine-tuning the crystal packing and stabilizing the overall architecture. ias.ac.inrsc.org |

| π-Stacking (e.g., Phenyl···Phenyl, Phenyl···Oxazole) | 2–10 | Promoting stacking arrangements of the aromatic rings. ias.ac.in |

| van der Waals Interactions | 0.5–2 | Contributing to the overall cohesive energy of the crystal lattice. ias.ac.in |

Future research would focus on a detailed analysis of the crystal structures of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- and its derivatives. This would involve single-crystal X-ray diffraction to precisely map the intermolecular interactions and computational studies to quantify their energies. rsc.org Such research could lead to the development of new crystalline materials with enhanced physical and chemical properties.

Computational Design of Next-Generation Oxazole-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of properties of new molecules before they are synthesized in the lab. nih.gov For 4-Oxazolecarboxamide, 5-methyl-2-phenyl-, computational methods can guide the development of next-generation derivatives with enhanced or entirely new functionalities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational approach used to correlate a molecule's structural features with its activity. mdpi.comresearchgate.netnih.govnih.gov By developing QSAR models for a series of oxazole derivatives, researchers can identify which structural modifications are crucial for a desired outcome. nih.govmdpi.com For example, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that highlight regions where changes in steric, electrostatic, or hydrophobic properties would be beneficial. mdpi.com

Another key computational technique is molecular docking, which simulates the interaction between a small molecule and a target protein. nih.govresearchgate.net This method is invaluable in drug discovery for predicting the binding affinity and orientation of a compound within a protein's active site. nih.govnih.gov

Future research would involve applying these in silico techniques to 4-Oxazolecarboxamide, 5-methyl-2-phenyl-. A virtual library of derivatives could be created by computationally modifying the substituents on the phenyl ring or altering the carboxamide group. These virtual compounds could then be screened for potential biological activity using QSAR and molecular docking simulations. nih.govnih.govmdpi.com This approach significantly accelerates the discovery process by prioritizing the synthesis of only the most promising candidates, saving time and resources. mdpi.com

| Computational Method | Application in Designing Oxazole Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models that correlate structural features with biological activity or physical properties. mdpi.comresearchgate.netnih.gov |

| Comparative Molecular Field Analysis (CoMFA) | To visualize the steric and electrostatic fields around a series of molecules to guide structural modifications for improved activity. mdpi.com |

| Molecular Docking | To predict the binding mode and affinity of new derivatives to a specific biological target, such as an enzyme or receptor. nih.govresearchgate.netnih.gov |

| ADME Prediction | To computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of designed compounds to ensure they have drug-like characteristics. nih.gov |

Through the strategic use of these computational tools, the development of next-generation chemical entities based on the 4-Oxazolecarboxamide, 5-methyl-2-phenyl- scaffold can be pursued in a more rational and efficient manner.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.